J-104132

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

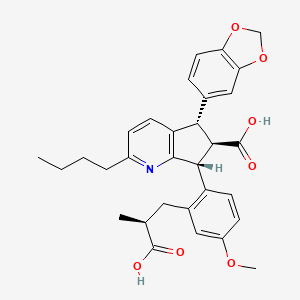

J-104132は、(+)-(5S,6R,7R)-2-ブチル-7-[2-((2S)-2-カルボキシプロピル)-4-メトキシフェニル]-5-(3,4-メチレンジオキシフェニル)シクロペンテン[1,2-b]ピリジン-6-カルボン酸としても知られており、強力で選択的なエンドセリン受容体阻害剤です。特に、エンドセリンA受容体とエンドセリンB受容体に対して有効です。 この化合物は、強力な血管収縮剤であるエンドセリンの作用を阻害する能力により、特に心血管疾患における潜在的な治療用途について研究されてきました .

製法

This compoundの合成は、いくつかのステップを必要とします。

2-ブロモ-5-メトキシ安息香酸の還元: このステップでは、ボラン-ジメチルスルフィド錯体を用いてベンジルアルコールを生成します。

メシレートへの変換と臭化ナトリウム処理: このステップにより、対応する臭化物が生成されます。

(1R,2S)-アミノインダノールとプロピオニルクロリドのアシル化: これにより、アミドが生成され、次に2-メトキシプロペンとピリジニウムトシレートを用いてアセトニドに変換されます。

臭化物によるアルキル化: このステップでは、ヘキサメチルジシラジドリチウムを用いてキラルな中間体を生成します。

加水分解と還元: このステップでは、アセトニドとアミドの加水分解を行い、続いて水素化リチウムアルミニウムで還元してキラルアルコールを生成します。

ピリドンへの変換とそれに続く反応: これは、アルキル化、還元、ヘック反応、縮合などの複数のステップを含み、最終生成物を生成します.

準備方法

The synthesis of J-104132 involves several steps:

Reduction of 2-bromo-5-methoxybenzoic acid: This step uses borane-dimethylsulfide complex to produce benzylic alcohol.

Conversion to mesylate and treatment with sodium bromide: This step yields the corresponding bromide.

Acylation of (1R,2S)-aminoindanol with propionyl chloride: This produces an amide, which is then converted to acetonide using 2-methoxypropene and pyridinium tosylate.

Alkylation with bromide: This step uses lithium hexamethyldisilazide to produce a chiral intermediate.

Hydrolysis and reduction: This step involves hydrolysis of acetonide and amide, followed by reduction with lithium aluminium hydride to produce a chiral alcohol.

Conversion to pyridone and subsequent reactions: This involves several steps including alkylation, reduction, Heck reaction, and condensation to produce the final product.

化学反応の分析

J-104132は、いくつかのタイプの化学反応を受けます。

酸化: この化合物は酸化されて、カルボン酸などの様々な生成物を生成することができます。

還元: 還元反応により、この化合物はアルコールまたはその他の還元された形態に変換することができます。

置換: この化合物は、特に芳香環において置換反応を受けることができます。

これらの反応で使用される一般的な試薬には、ボラン-ジメチルスルフィド錯体、水素化リチウムアルミニウム、様々な酸と塩基が含まれます。生成される主要な生成物は、特定の反応条件によって異なりますが、元の化合物の様々な酸化、還元、または置換された誘導体を含む場合があります。

科学研究の応用

This compoundは、その潜在的な治療用途について広く研究されてきました。

心血管疾患: エンドセリン受容体を阻害する能力により、this compoundは高血圧や心不全などの疾患の治療に研究されています。

薬理学的研究: この化合物は、様々な生理学的および病理学的プロセスにおけるエンドセリン受容体の役割を研究するためのツールとして使用されています。

科学的研究の応用

Pharmacological Properties

J-104132 has demonstrated significant pharmacological properties as an endothelin receptor antagonist. Endothelin-1 is a peptide that plays a crucial role in vasoconstriction and is implicated in various cardiovascular diseases. By antagonizing the effects of endothelin-1, this compound can help mitigate conditions like heart failure and hypertension.

Heart Failure

This compound has been investigated for its efficacy in treating chronic heart failure (CHF). Clinical trials have shown that endothelin antagonists can improve hemodynamic parameters and symptoms in CHF patients. The compound's ability to block both ETA and ETB receptors may enhance cardiac output and reduce systemic vascular resistance .

Table 1: Summary of Clinical Trials Involving this compound in Heart Failure

| Study Title | Year | Outcome Measure | Result |

|---|---|---|---|

| EARTH Study | 2002 | Efficacy in CHF patients | Positive hemodynamic response |

| Pharmacological Characterization | 1999 | Dose-dependent effects on blood pressure | Significant reduction noted |

Diabetes Management

In preclinical studies, this compound has been shown to improve endothelial function in diabetic models. Chronic administration in streptozotocin-induced diabetic rats resulted in enhanced endothelium-dependent relaxation, suggesting a protective role against diabetic vascular complications .

Table 2: Effects of this compound on Endothelial Function in Diabetic Models

| Parameter | Control Group | Diabetic Group | This compound Treated Group |

|---|---|---|---|

| ACh-induced relaxation (%) | 85% | 30% | 70% |

| Superoxide anion levels (µM) | 0.5 | 2.0 | 0.8 |

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the modulation of oxidative stress and inflammation within vascular tissues. Studies indicate that chronic treatment with this compound reduces levels of superoxide anions, which are elevated in diabetic conditions, thereby restoring normal endothelial function .

作用機序

J-104132は、エンドセリンA受容体とエンドセリンB受容体を選択的に阻害することによりその効果を発揮します。エンドセリンは強力な血管収縮剤であり、その受容体を阻害することにより、this compoundはエンドセリンの血管収縮効果を防ぐことができます。 この阻害は競合的で可逆的であり、this compoundを貴重な薬理学的ツールにします .

類似化合物との比較

J-104132は、エンドセリンA受容体とエンドセリンB受容体の両方を二重に阻害するという点で独特です。類似の化合物には次のものがあります。

A-127722: 高い選択性を有する強力なエンドセリンA受容体拮抗薬。

ボセンタン: 別の二重エンドセリン受容体拮抗薬ですが、薬物動態特性が異なります。

アンブリセンタン: エンドセリンA受容体に対して選択的で、肺動脈性高血圧症の治療に使用されます.

This compoundは、両方の受容体タイプのバランスの取れた阻害と高い効力により際立っています。

生物活性

J-104132 is a potent orally active mixed antagonist of endothelin A and B (ETA/ETB) receptors, primarily studied for its effects on cardiovascular health and endothelial function. This compound has shown promise in various research studies, particularly in the context of hypertension and diabetes-related vascular complications.

This compound functions by blocking the actions of endothelin-1, a peptide that plays a significant role in vascular constriction and blood pressure regulation. By antagonizing both ETA and ETB receptors, this compound can lead to vasodilation and improved endothelial function, making it a candidate for treating conditions like hypertension and diabetic vascular complications.

Research Findings

-

Endothelial Function Improvement :

- A study involving streptozotocin (STZ)-induced diabetic rats demonstrated that chronic administration of this compound significantly improved acetylcholine (ACh)-induced endothelium-dependent relaxation. This effect was attributed to a reduction in superoxide anion levels rather than an increase in nitric oxide (NO) production .

- The expression of mRNA for endothelial nitric oxide synthase (eNOS) remained unchanged, indicating that this compound's benefits might not stem from enhanced NO synthesis but rather from improved endothelial responsiveness .

-

Antihypertensive Effects :

- In spontaneously hypertensive rats (SHR) and stroke-prone SHR (SHRSP), this compound administered at doses of 3 and 10 mg/kg resulted in significant reductions in blood pressure. The antihypertensive effects were more pronounced in salt-sensitive models, suggesting that endothelin plays a critical role in maintaining hypertension in these cases .

- Concomitant treatment with other antihypertensive agents like MK-954 (an AT1-receptor antagonist) showed additive effects, highlighting the potential for combination therapies involving this compound .

Data Tables

Case Study 1: Endothelial Dysfunction in Diabetes

In a controlled experiment with STZ-induced diabetic rats, chronic administration of this compound was linked to improved endothelial function. The study focused on measuring the relaxation response to ACh before and after treatment, demonstrating a significant restoration of function post-treatment.

Case Study 2: Hypertension Management

A clinical model involving SHR demonstrated that this compound effectively decreased blood pressure over a 24-hour period. This study emphasized the importance of endothelin antagonism in managing hypertension, especially when combined with other antihypertensive therapies.

特性

CAS番号 |

198279-45-7 |

|---|---|

分子式 |

C31H33NO7 |

分子量 |

531.6 g/mol |

IUPAC名 |

(5S,6R,7R)-5-(1,3-benzodioxol-5-yl)-2-butyl-7-[2-[(2S)-2-carboxypropyl]-4-methoxyphenyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid |

InChI |

InChI=1S/C31H33NO7/c1-4-5-6-20-8-10-23-26(18-7-12-24-25(15-18)39-16-38-24)28(31(35)36)27(29(23)32-20)22-11-9-21(37-3)14-19(22)13-17(2)30(33)34/h7-12,14-15,17,26-28H,4-6,13,16H2,1-3H3,(H,33,34)(H,35,36)/t17-,26-,27-,28+/m0/s1 |

InChIキー |

IUHMIOAKWHUFKU-YINIXLNUSA-N |

SMILES |

CCCCC1=NC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)CC(C)C(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5 |

異性体SMILES |

CCCCC1=NC2=C(C=C1)[C@@H]([C@H]([C@@H]2C3=C(C=C(C=C3)OC)C[C@H](C)C(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5 |

正規SMILES |

CCCCC1=NC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)CC(C)C(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-butyl-7-(2-((2S)-2-carboxypropyl)-4-methoxyphenyl)-5-(4-methylenedioxyphenyl)cyclopenteno(1,2-b)pyridine-6-carboxylic J 104132 J-104132 L 753037 L-753,037 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。